Inhibidor de ALK 1

Descripción general

Descripción

El inhibidor de ALK 1 es un compuesto utilizado para inhibir la actividad de la quinasa del linfoma anaplásico, una tirosina quinasa receptora que juega un papel crucial en el desarrollo y progresión de ciertos cánceres, particularmente el cáncer de pulmón de células no pequeñas.

Aplicaciones Científicas De Investigación

El inhibidor de ALK 1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como una herramienta para estudiar los mecanismos de inhibición de la tirosina quinasa y para desarrollar nuevas metodologías sintéticas.

Biología: Se emplea en estudios de cultivo celular para investigar el papel de la quinasa del linfoma anaplásico en la señalización celular y la progresión del cáncer.

Medicina: Se utiliza en estudios preclínicos y clínicos para evaluar su eficacia y seguridad como agente terapéutico para tratar cánceres con reordenamientos de la quinasa del linfoma anaplásico.

Industria: Se aplica en el desarrollo de nuevos productos farmacéuticos y en la optimización de los procesos de producción de fármacos

Mecanismo De Acción

El inhibidor de ALK 1 ejerce sus efectos uniéndose al bolsillo de unión a ATP de la proteína quinasa del linfoma anaplásico, evitando así su fosforilación y activación posterior. Esta inhibición interrumpe las vías de señalización descendentes, como las vías STAT3 y AKT, que son cruciales para la viabilidad y proliferación de las células tumorales .

Análisis Bioquímico

Biochemical Properties

ALK Inhibitor 1 functions by binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation and survival. ALK Inhibitor 1 interacts with several biomolecules, including the ALK protein itself, and other proteins involved in the signaling cascade, such as phosphoinositide 3-kinase (PI3K) and signal transducer and activator of transcription 3 (STAT3). These interactions are primarily inhibitory, leading to a reduction in the activity of these signaling pathways .

Cellular Effects

ALK Inhibitor 1 has profound effects on various cell types, particularly cancer cells that harbor ALK mutations or rearrangements. In these cells, the compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. The inhibition of ALK by ALK Inhibitor 1 disrupts several key cellular processes, including cell signaling pathways like the PI3K/AKT and MAPK pathways, gene expression, and cellular metabolism. This leads to a decrease in the expression of genes involved in cell cycle progression and survival .

Molecular Mechanism

The molecular mechanism of ALK Inhibitor 1 involves its binding to the ATP-binding pocket of the ALK protein, which prevents the kinase from phosphorylating its substrates. This inhibition blocks the activation of downstream signaling pathways that are essential for tumor cell survival and proliferation. Additionally, ALK Inhibitor 1 can induce conformational changes in the ALK protein, further reducing its activity. The compound also affects gene expression by inhibiting the transcription of genes regulated by ALK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ALK Inhibitor 1 have been observed to change over time. Initially, the compound effectively inhibits ALK activity and reduces tumor cell viability. Over extended periods, some cells may develop resistance to the inhibitor, leading to a resurgence in cell proliferation. The stability of ALK Inhibitor 1 is generally high, but it can degrade under certain conditions, which may affect its long-term efficacy. Long-term studies have shown that continuous exposure to ALK Inhibitor 1 can lead to adaptive changes in cellular function, including alterations in signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of ALK Inhibitor 1 vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, ALK Inhibitor 1 can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for ALK Inhibitor 1 is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

ALK Inhibitor 1 is involved in several metabolic pathways, primarily those related to its metabolism and clearance from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the urine and feces. ALK Inhibitor 1 can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of ALK Inhibitor 1 within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, ALK Inhibitor 1 can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The compound can also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

ALK Inhibitor 1 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the ALK protein. The compound can also be found in other subcellular compartments, such as the nucleus and mitochondria, where it may affect additional cellular processes. The subcellular localization of ALK Inhibitor 1 is influenced by various factors, including its chemical properties and interactions with intracellular proteins. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of ALK Inhibitor 1 within cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del inhibidor de ALK 1 típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento finales. Una ruta sintética común involucra el uso de 2,4,5-tricloropiridina y 2-(dimetilfosfo)anilina, que sufren una reacción de sustitución bajo la acción de un agente de unión a ácido para formar un intermedio. Este intermedio se procesa posteriormente a través de varias reacciones químicas para producir el producto final .

Métodos de producción industrial

La producción industrial del this compound implica la ampliación de los métodos de síntesis de laboratorio para producir el compuesto en grandes cantidades. Esto a menudo requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor de ALK 1 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional con otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran el this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Las condiciones de reacción a menudo implican temperaturas, presiones y solventes específicos para optimizar el rendimiento y la selectividad de los productos deseados .

Productos principales

Los productos principales formados a partir de las reacciones del this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares al inhibidor de ALK 1 incluyen:

Crizotinib: Un inhibidor de ALK de primera generación que también se dirige a ROS1 y MET.

Ceritinib: Un inhibidor de ALK de segunda generación con mejor penetración cerebral y eficacia.

Alectinib: Otro inhibidor de ALK de segunda generación conocido por su alta especificidad y penetración cerebral.

Brigatinib: Un inhibidor de ALK de segunda generación que también inhibe formas mutadas del receptor del factor de crecimiento epidérmico.

Lorlatinib: Un inhibidor de ALK de tercera generación con eficacia superior contra metástasis cerebrales .

Singularidad

El this compound es único en su afinidad de unión específica y selectividad para la proteína quinasa del linfoma anaplásico, lo que lo convierte en un potente inhibidor con un mecanismo de acción distinto en comparación con otros compuestos similares. Su capacidad para superar las mutaciones de resistencia y su eficacia en el tratamiento de metástasis del sistema nervioso central destacan aún más su singularidad .

Propiedades

IUPAC Name |

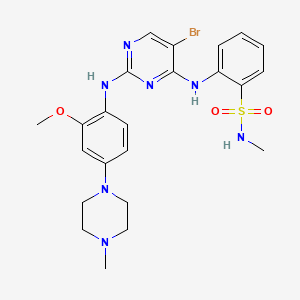

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDLONCFCQDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647725 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761436-81-1 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What prompted the optimization of ALK Inhibitor 1 analogs?

A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []

Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?

A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []

Q3: Can you provide an example of a successful outcome from this optimization process?

A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []

Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?

A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

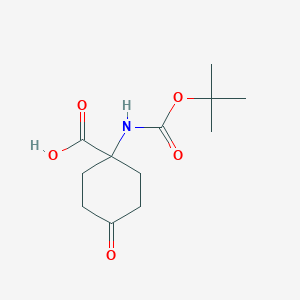

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)